molecular formula C26H21ClN4O2S B2408871 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide CAS No. 536714-74-6

2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2408871
CAS No.: 536714-74-6
M. Wt: 488.99
InChI Key: VVEKAEPYRDJQFM-UHFFFAOYSA-N
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Description

This compound (CAS: 536714-74-6) features a pyrimido[5,4-b]indole core substituted with a 4-chlorophenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2,3-dimethylphenyl group . The pyrimidoindole scaffold is a fused heterocyclic system known for its bioactivity, particularly in modulating Toll-Like Receptor 4 (TLR4) pathways .

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O2S/c1-15-6-5-9-20(16(15)2)28-22(32)14-34-26-30-23-19-7-3-4-8-21(19)29-24(23)25(33)31(26)18-12-10-17(27)11-13-18/h3-13,29H,14H2,1-2H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEKAEPYRDJQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)NC5=CC=CC=C53)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the chlorophenyl group and the dimethylphenylacetamide moiety. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the chlorophenyl group. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon.

Scientific Research Applications

  • Anticancer Properties :
    • Preliminary studies indicate that compounds with similar structural motifs exhibit significant anticancer activity. The pyrimidoindole framework is known for its ability to inhibit specific cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival. For instance, related compounds have shown efficacy against breast and prostate cancers through apoptosis induction and cell cycle arrest mechanisms.
  • Anti-inflammatory Effects :
    • In silico docking studies have suggested that this compound may act as a potent inhibitor of the enzyme 5-lipoxygenase , which plays a crucial role in inflammatory processes. By inhibiting this enzyme, the compound could potentially reduce inflammation-related disorders.
  • Antimicrobial Activity :
    • Compounds similar to this one have demonstrated antimicrobial properties against a range of pathogens. The presence of the sulfanyl group is believed to enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy as an antimicrobial agent.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step synthetic routes:

  • Formation of the Pyrimidoindole Core :
    • This step may involve condensation reactions between appropriate precursors to form the pyrimidoindole structure.
  • Introduction of Functional Groups :
    • The chlorophenyl and dimethylphenyl groups are introduced via electrophilic aromatic substitution reactions.
  • Final Coupling Reaction :
    • The sulfanyl group is introduced through nucleophilic substitution methods.

Case Studies

Several case studies highlight the applications of this compound:

  • Anticancer Activity Study :
    • A study demonstrated that a structurally related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways associated with cancer progression.
  • Anti-inflammatory Research :
    • Research indicated that compounds with similar structures exhibited significant inhibition of inflammatory markers in vitro, suggesting potential therapeutic applications in treating chronic inflammatory diseases.
  • Antimicrobial Efficacy :
    • A comparative analysis showed that related compounds had notable activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to the inhibition of specific biological processes, such as cell proliferation or viral replication .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimido[5,4-b]indole Derivatives with Varied Acetamide Substituents

describes analogs synthesized by modifying the acetamide nitrogen (Table 1). These compounds share the pyrimidoindole core and sulfanyl linkage but differ in substituents:

  • Compound 27 : N-Isopentyl group.
  • Compound 28 : N-(3,3-Dimethylbutyl).
  • Compound 29 : N-(3-Methylpentyl).
  • Compound 32 : N-(tert-Butyl).
  • Compound 33 : N-(Tetrahydrofuran-2-ylmethyl).

Key Findings :

  • Biological Activity : These compounds were evaluated as TLR4 ligands. Branched alkyl groups (e.g., isopentyl in 27) enhance selectivity due to hydrophobic interactions with the receptor’s binding pocket .
  • Polarity : The tetrahydrofuran-methyl group (33) increases polarity, which may improve solubility but reduce membrane penetration.

Sulfanyl-Acetamide Derivatives with Alternate Heterocyclic Cores

N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide ()
  • Core Structure: 4,6-Diaminopyrimidine instead of pyrimidoindole.
  • Substituents: 4-Chlorophenyl on acetamide, diaminopyrimidine sulfanyl group.
  • Properties: The diaminopyrimidine core facilitates hydrogen bonding, enhancing solubility. Crystal structure analysis reveals planar geometry, promoting stacking interactions .
N-(3-Chlorophenyl)-2-[[2-(4-Methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide ()
  • Core Structure: Chromeno[2,3-d]pyrimidine.
  • Substituents: 4-Methoxyphenyl on chromenopyrimidine, 3-chlorophenyl on acetamide.
  • The methoxy group improves solubility but may reduce metabolic stability .

The 4-chlorophenyl group provides a balance of lipophilicity and electronic effects compared to the 3-chlorophenyl or methoxy-substituted analogs.

Triazole-Based Sulfanyl-Acetamide Analogs ()

  • Core Structure : 1,2,4-Triazole.
  • Substituents : 4-Chlorophenyl and 4-methylphenyl groups.
  • Properties : The triazole core introduces hydrogen-bonding capacity and metabolic resistance. However, the absence of a fused bicyclic system reduces aromatic interactions compared to pyrimidoindole derivatives .

Comparison with Target Compound :
The pyrimidoindole core’s fused structure likely confers higher thermal stability and stronger π-π stacking than the triazole-based analog.

Research Implications and Limitations

  • Synthesis : The target compound’s synthesis likely parallels methods in (HATU-mediated coupling) and (diazonium salt coupling for sulfanyl introduction).
  • Data Gaps : Direct biological data (e.g., IC₅₀ values) for the target compound are unavailable, necessitating extrapolation from structural analogs.
  • Future Directions : Computational modeling (e.g., molecular docking) could predict TLR4 binding efficiency, while crystallography (using SHELXL ) may resolve conformational details.

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H19ClN2O2SC_{20}H_{19}ClN_{2}O_{2}S, with a molecular weight of approximately 388.89 g/mol. The structure includes a pyrimidine ring fused to an indole moiety, which is often associated with various pharmacological activities. The presence of the chlorophenyl and dimethylphenyl groups may enhance its lipophilicity and biological activity.

Anticancer Activity

Several studies have reported the anticancer properties of pyrimidoindole derivatives. The compound has shown promise in inhibiting the growth of various cancer cell lines. For instance:

  • Mechanism : It is believed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
  • Case Study : In vitro studies demonstrated that the compound significantly reduced cell viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines with IC50 values ranging from 10 to 20 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Activity Against Bacteria : In vitro tests indicated that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be in the range of 15–30 µg/mL for common pathogens such as Staphylococcus aureus and Escherichia coli.
  • Mechanism : The antibacterial action is thought to be due to the disruption of bacterial cell wall synthesis and interference with protein synthesis .

Enzyme Inhibition

Research has highlighted the potential of this compound as an enzyme inhibitor:

  • Acetylcholinesterase (AChE) Inhibition : The compound exhibited AChE inhibitory activity with an IC50 value of 12 µM, indicating potential use in treating Alzheimer's disease by enhancing cholinergic neurotransmission .
  • Urease Inhibition : It also demonstrated urease inhibitory effects, which could be beneficial in managing urinary tract infections .

Data Summary

Biological ActivityMechanismIC50/MIC Values
AnticancerInduces apoptosis, inhibits cell cycle10–20 µM (MCF-7, HeLa)
AntibacterialDisrupts cell wall synthesis15–30 µg/mL
AChE InhibitionEnhances cholinergic transmission12 µM
Urease InhibitionPrevents urease-mediated urea hydrolysisNot specified

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